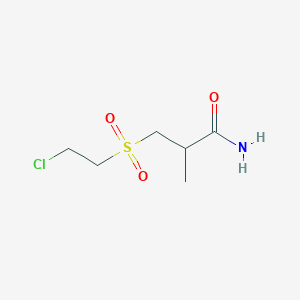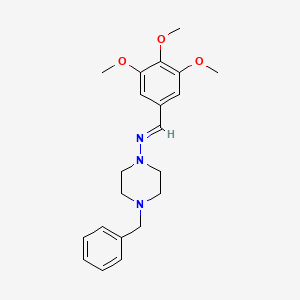
(4-Benzyl-piperazin-1-yl)-(3,4,5-trimethoxy-benzylidene)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trimethoxyphenylmethylidene group. Compounds with piperazine rings are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine typically involves the condensation of 4-benzylpiperazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction may proceed as follows:
- Dissolve 4-benzylpiperazine in a suitable solvent such as ethanol or methanol.
- Add 3,4,5-trimethoxybenzaldehyde to the solution.
- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions could convert the imine group to an amine.
Substitution: The benzyl and trimethoxyphenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development, particularly for targeting central nervous system disorders.
Industry: May be used in the production of specialty chemicals or as a ligand in catalysis.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, if it acts on a neurotransmitter receptor, it could alter signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
- N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)ethylidene]amine
Uniqueness
N-(4-benzyl-1-piperazinyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]amine is unique due to the specific substitution pattern on the piperazine ring and the presence of the trimethoxyphenylmethylidene group, which may confer distinct pharmacological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C21H27N3O3 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O3/c1-25-19-13-18(14-20(26-2)21(19)27-3)15-22-24-11-9-23(10-12-24)16-17-7-5-4-6-8-17/h4-8,13-15H,9-12,16H2,1-3H3/b22-15+ |
InChI-Schlüssel |
QOCUDWITGDNBBA-PXLXIMEGSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




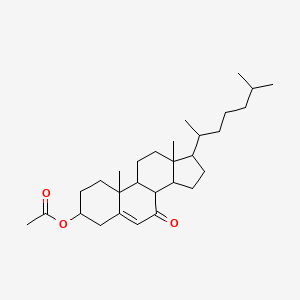
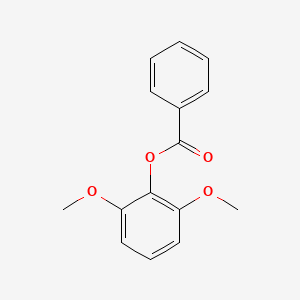
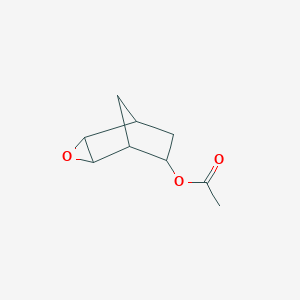
![2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B15078044.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078051.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15078054.png)
![5-(2-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15078061.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078075.png)
![4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078083.png)
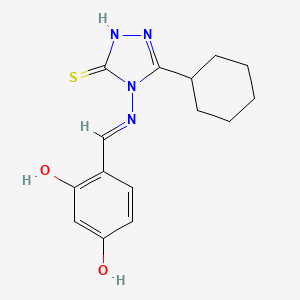
![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)
